molecular formula C16H22N4OS B5464544 2-(4-ethyl-1-piperazinyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(4-ethyl-1-piperazinyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5464544
M. Wt: 318.4 g/mol
InChI Key: XKBVMOCNLCOTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-1-piperazinyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H22N4OS and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.15143251 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-3-19-6-8-20(9-7-19)11-15(21)18-16-17-13-5-4-12(2)10-14(13)22-16/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBVMOCNLCOTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethyl-1-piperazinyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, a compound with the molecular formula C16H22N4OS, is an emerging research focus due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperazine ring and a benzothiazole moiety, which are known for their diverse biological activities. The presence of the ethyl group on the piperazine and the methyl group on the benzothiazole contributes to its unique pharmacological profile.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole possess significant antitumor properties. For instance, in vitro assays demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship analysis revealed that modifications to the benzothiazole ring could enhance antitumor activity by improving cellular uptake or inhibiting specific oncogenic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as broad-spectrum antimicrobial agents .

Neuropharmacological Effects

Benzothiazole derivatives are being explored for their neuropharmacological effects. Preliminary studies indicate that this compound may interact with dopamine receptors, potentially influencing mood and behavior in rodent models. This interaction could pave the way for future applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

Substituent Effect on Activity
Ethyl group on piperazineEnhances solubility and bioavailability
Methyl group on benzothiazoleIncreases selectivity for target receptors
Variations in linker lengthAffects binding affinity to biological targets

These insights guide further modifications aimed at enhancing efficacy and reducing toxicity.

Case Study 1: Antitumor Evaluation

A study evaluated a series of benzothiazole derivatives against multiple cancer cell lines. Among these, this compound showed promising results with IC50 values significantly lower than those of control compounds. The mechanism was attributed to apoptosis induction via activation of caspases .

Case Study 2: Antimicrobial Screening

In another study, a novel series of benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective antimicrobial activity with MIC values indicating potential for development as a new class of antibiotics .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of benzothiazole derivatives, including those with piperazine moieties, in anticancer therapies. The compound has been evaluated for its antiproliferative effects against several human cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HCT116 (colon cancer), and Caco2 (colorectal cancer).
  • Findings : Many synthesized compounds demonstrated moderate to potent activity against these cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the benzothiazole and piperazine components could enhance anticancer efficacy .

Antimicrobial Properties

Benzothiazole derivatives have been recognized for their antimicrobial activities. The incorporation of the piperazine ring in the structure may contribute to improved interaction with microbial targets. Notable findings include:

  • Mechanism : The mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of metabolic pathways.
  • Activity Spectrum : These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents .

Neuropharmacological Effects

The neuropharmacological properties of benzothiazole-piperazine derivatives are also noteworthy. Studies suggest that these compounds may exhibit:

  • Anxiolytic Effects : Research indicates potential anxiolytic activity, making them candidates for further investigation in anxiety disorders.
  • Antidepressant Activity : Some derivatives have shown promise in alleviating depressive symptoms in preclinical models, suggesting a role in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of 2-(4-ethyl-1-piperazinyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. Key factors influencing activity include:

  • Substituents on Benzothiazole : Modifications at specific positions on the benzothiazole ring can enhance biological activity.
  • Piperazine Variations : Alterations in the piperazine structure may affect binding affinity and selectivity towards biological targets.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Anticancer Study :
    • A series of novel benzothiazole-piperazine conjugates were synthesized and screened for anticancer activity.
    • Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Study :
    • A study assessed the antimicrobial efficacy of benzothiazole derivatives against clinical isolates.
    • The findings demonstrated significant inhibition zones, suggesting effective antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-(4-ethyl-1-piperazinyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?

  • Methodological Answer : Synthesis typically involves coupling 6-methyl-1,3-benzothiazol-2-amine with 2-(4-ethylpiperazinyl)acetic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with carbodiimide-based coupling agents. Characterization requires multi-spectral validation:

  • IR spectroscopy to confirm amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent integration (e.g., piperazinyl CH₂ groups at δ 2.3–3.5 ppm and benzothiazole aromatic protons at δ 7.0–8.5 ppm).
  • Elemental analysis (C, H, N, S) to confirm purity (>95%) .

Q. How can researchers assess the compound’s in vitro pharmacological activity?

  • Methodological Answer : Use cell-based assays targeting hypothesized mechanisms (e.g., kinase inhibition or receptor modulation). For example:

  • Cytotoxicity assays (MTT or Alamar Blue) in cancer cell lines to screen for antiproliferative effects.
  • Enzyme inhibition assays (e.g., fluorescence polarization) to quantify IC₅₀ values against kinases like PI3K or EGFR.
  • Binding affinity studies (SPR or radioligand displacement) to validate interactions with receptors such as serotonin or dopamine receptors .

Advanced Research Questions

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Systematic substitution : Modify the benzothiazole (e.g., 6-methyl to 6-fluoro) or piperazinyl (e.g., ethyl to cyclopropyl) groups to evaluate changes in bioactivity.
  • Computational modeling : Perform molecular docking (AutoDock or Schrödinger) to predict binding poses in target proteins (e.g., kinase ATP pockets). Compare results with experimental IC₅₀ values to refine SAR .
  • Pharmacophore mapping : Identify critical functional groups (e.g., acetamide linker, aromatic rings) using software like MOE or Discovery Studio .

Q. How can experimental design be optimized to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Control variables : Standardize cell culture conditions (passage number, serum concentration) and compound solubility (DMSO concentration ≤0.1%).
  • Dose-response curves : Use 8–12 concentration points to ensure accurate EC₅₀/IC₅₀ calculations.
  • Statistical models : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs. Address outliers via Grubbs’ test or robust regression .

Q. What methodologies are suitable for analyzing discrepancies in reported pharmacokinetic properties?

  • Methodological Answer :

  • In vitro metabolic stability : Use liver microsomes (human/rodent) to measure half-life (t½) and identify metabolic hotspots (e.g., piperazine N-dealkylation).
  • LC-MS/MS quantification : Validate plasma/tissue concentrations with isotopically labeled internal standards.
  • Cross-species comparisons : Compare rodent vs. human CYP450 metabolism profiles to explain interspecies variability .

Q. How can researchers investigate synergistic effects of this compound with other therapeutic agents?

  • Methodological Answer :

  • Combination index (CI) analysis : Use the Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Mechanistic studies : Perform transcriptomics (RNA-seq) or proteomics (LC-MS) to identify pathways modulated by the combination.
  • In vivo validation : Test synergy in xenograft models using fixed-ratio dosing (e.g., 1:1 or 1:3 molar ratios) .

Methodological Challenges & Solutions

Q. What analytical techniques are recommended for validating compound purity and stability under experimental conditions?

  • Methodological Answer :

  • HPLC-UV/ELS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<2%).
  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
  • Mass balance analysis : Correlate purity loss with degradation product formation (e.g., hydrolysis of acetamide to carboxylic acid) .

Q. How can computational tools enhance the prediction of off-target interactions?

  • Methodological Answer :

  • Target profiling : Use SwissTargetPrediction or SEA to rank potential off-targets (e.g., GPCRs, ion channels).
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability.
  • Selectivity screening : Test against panels of related enzymes/receptors (e.g., KinomeScan for kinase selectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.